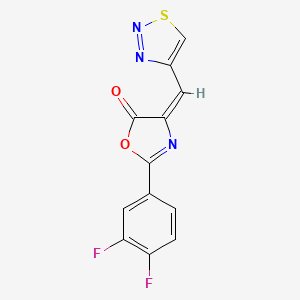![molecular formula C14H17N5O B7544732 3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide](/img/structure/B7544732.png)
3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide, also known as CX516, is a compound that belongs to the family of ampakines. Ampakines are a group of compounds that target the AMPA receptors in the brain, which are responsible for regulating the flow of information between neurons. CX516 is a potent and selective AMPA receptor modulator that has been shown to enhance cognitive function and memory in preclinical and clinical studies.
作用机制
The mechanism of action of 3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide involves the modulation of the AMPA receptors in the brain. AMPA receptors are responsible for the majority of fast excitatory neurotransmission in the brain, and their activation is critical for synaptic plasticity and learning and memory processes. 3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide enhances the activity of AMPA receptors by increasing their sensitivity to glutamate, the primary neurotransmitter that activates these receptors.
Biochemical and Physiological Effects:
3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide has been shown to have a number of biochemical and physiological effects in the brain, including increased synaptic plasticity, enhanced long-term potentiation (LTP), and improved cognitive function. These effects are thought to be mediated by the modulation of AMPA receptors and the subsequent enhancement of glutamatergic neurotransmission.
实验室实验的优点和局限性
One of the main advantages of 3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide for lab experiments is its high potency and selectivity for AMPA receptors, which allows for precise modulation of glutamatergic neurotransmission. Additionally, 3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide has been shown to have a favorable safety profile in preclinical and clinical studies, with few side effects reported at therapeutic doses.
One limitation of 3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide for lab experiments is its relatively short half-life, which requires frequent dosing to maintain therapeutic levels. Additionally, the effects of 3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide on cognitive function may be influenced by a variety of factors, including age, sex, and baseline cognitive ability, which may complicate interpretation of study results.
未来方向
There are several potential future directions for research on 3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide and other ampakines. One area of interest is the development of more potent and selective compounds that can target specific subtypes of AMPA receptors. Another area of focus is the investigation of the long-term effects of ampakine treatment on cognitive function and brain structure and function. Additionally, there is growing interest in the use of ampakines as cognitive enhancers for healthy individuals, which may have implications for academic and occupational performance.
合成方法
3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide can be synthesized using a multi-step process that involves the reaction of 5-cyclopentyl-1-tetrazolecarboxylic acid with 4-chloro-3-nitrobenzoyl chloride, followed by reduction of the nitro group and coupling with 3-aminomethylbenzoic acid. The final product is obtained after purification by column chromatography.
科学研究应用
3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Preclinical studies have shown that 3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide can improve learning and memory in animal models of cognitive impairment, and clinical trials have demonstrated its efficacy in improving cognitive function in healthy volunteers and patients with cognitive deficits.
属性
IUPAC Name |
3-[(5-cyclopentyltetrazol-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c15-13(20)12-7-3-4-10(8-12)9-19-14(16-17-18-19)11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9H2,(H2,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOAGQFBVIFEMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN=NN2CC3=CC(=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Imidazo[1,2-a]pyrimidine-2-carbonyl)-1,4-diazepan-1-yl]benzonitrile](/img/structure/B7544656.png)
![4-[[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl]thiomorpholine](/img/structure/B7544659.png)
![2-Fluoro-6-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]benzonitrile](/img/structure/B7544669.png)
![ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7544676.png)
![[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-(2-methylsulfonylphenyl)methanone](/img/structure/B7544680.png)
![[3-(Dimethylamino)piperidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B7544687.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(1-pyridin-2-ylpiperidin-3-yl)methanone](/img/structure/B7544690.png)
![N-[3-(3-cyano-4-oxochromen-2-yl)phenyl]propanamide](/img/structure/B7544693.png)
![2-(dimethylamino)-N-[[3-[2-(dimethylamino)ethoxy]phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7544699.png)



![N-methyl-N-[3-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methylamino]propyl]ethanesulfonamide](/img/structure/B7544725.png)
![1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea](/img/structure/B7544735.png)